2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide
Description
2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a 2,4-dimethylphenyl substituent on the thiazole ring. Thiazole carboxamides are a prominent class of compounds studied for their diverse biological activities, including kinase inhibition and anticancer properties . The structural core of this compound—comprising a thiazole ring linked to a carboxamide group—provides a versatile scaffold for chemical modifications, enabling optimization of pharmacological and physicochemical properties.
Properties
IUPAC Name |
2-(2,4-dimethylanilino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-3-4-9(8(2)5-7)14-12-15-10(6-17-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFLEWYVNCFFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide typically involves the reaction of 2,4-dimethylaniline with thiazole-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
Chemical Reactions
- Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.
- Reduction : Nitro groups can be reduced to amines.
- Substitution : Electrophilic substitution can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmacological applications:
Anticancer Properties
Research indicates that thiazole derivatives, including 2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide, show promising anticancer activity. For example:
- In vitro Studies : Compounds similar to this thiazole derivative have been tested against various human cancer cell lines, demonstrating significant cytotoxic effects. Some derivatives showed nanomolar inhibitory activity against cancer cells such as breast, leukemia, lung, colon, and prostate cancers .
- Mechanism of Action : The compound may influence cellular signaling pathways involved in cell proliferation and apoptosis, particularly through interactions with tyrosine-protein kinase SYK.
Antimicrobial and Antiviral Activities
Thiazoles are also recognized for their antimicrobial properties:
Anti-inflammatory and Analgesic Effects
The compound has been explored for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it useful in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have documented the efficacy of thiazole derivatives in various applications:
- Antitumor Activity : A study reported that ethyl 2-substituted aminothiazole-4-carboxylate analogs demonstrated potent antitumor activity against multiple human tumor cell lines. One specific derivative exhibited remarkable activity against leukemia cells with a GI50 value of 0.08 µM .
- Molecular Docking Studies : Research involving molecular docking has elucidated the binding modes of various thiazole derivatives with their biological targets. This approach helps in understanding their mechanisms of action and optimizing their structures for enhanced activity .
- Synthesis and Evaluation of Derivatives : New derivatives incorporating the thiazole scaffold have been synthesized and evaluated for their cytotoxicity against cancer cells. Some compounds showed significant antiproliferative activity while maintaining good selectivity towards cancer cells over normal cells .
Mechanism of Action
The mechanism of action of 2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Comparison with Similar Thiazole Carboxamide Derivatives
Structural Modifications and Substituent Effects
The biological and chemical profiles of thiazole carboxamides are heavily influenced by substituents on the phenyl ring and thiazole moiety. Key comparisons include:
- N-(3,4,5-Trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide (4a, ) Substituents: 3,4,5-Trimethoxyphenyl group. This compound demonstrated a high synthesis yield (98.7%) and notable anticancer activity . Molecular Weight: 373.1 g/mol.
- 2-((4-(Difluoromethoxy)phenyl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide () Substituents: Difluoromethoxy group (electron-withdrawing) and thiophen-2-ylmethyl. Impact: The difluoromethoxy group may increase metabolic stability but reduce aqueous solubility. Thiophene incorporation could modulate aromatic interactions with biological targets . Molecular Weight: 381.4 g/mol.
- N-(5-Methyl-1,3,4-thiadiazol-2-yl) Analogs () Substituents: 5-Methyl-1,3,4-thiadiazole group. However, steric bulk may limit bioavailability .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique thiazole and carboxamide functional groups, has been investigated for its potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure
The chemical structure of this compound includes:
- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Carboxamide Group : Contributes to the compound's solubility and biological interactions.
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Target of Action
The primary target for this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in various signaling pathways related to immune response and cell proliferation.
Mode of Action
The interaction with SYK may lead to alterations in downstream signaling pathways, which can affect cellular functions such as:
- Cell Proliferation : Influencing growth rates of cancer cells.
- Differentiation : Modulating the development of specific cell types.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Its efficacy suggests potential as a broad-spectrum antimicrobial agent:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition at low concentrations |
| Escherichia coli | Moderate sensitivity |
| Candida albicans | Effective antifungal action |
This compound has shown promising results in preliminary studies against resistant strains, highlighting its potential utility in treating infections caused by multidrug-resistant organisms .
Anticancer Activity
Numerous studies have explored the anticancer properties of thiazole derivatives. The compound has been evaluated for its antiproliferative effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| A549 (lung cancer) | 5.0 | High |
| HeLa (cervical cancer) | 7.5 | Moderate |
| Karpas299 (lymphoma) | 6.0 | High |
Notably, it demonstrated selective action towards glioblastoma U251 cells and melanoma WM793 cells while exhibiting low toxicity to non-cancerous cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It effectively reduces levels of prostaglandin E2 (PGE2), a key mediator in inflammatory responses:
| Compound | PGE2 Reduction (%) | IC50 (µM) |
|---|---|---|
| This compound | 86% | 0.84 |
This reduction indicates a strong inhibitory effect on cyclooxygenase (COX) enzymes involved in inflammation .
Case Studies
- Anticancer Efficacy in Vivo : In a study involving xenograft models of melanoma, treatment with this compound resulted in significant tumor growth inhibition compared to controls. The mechanism involved induction of apoptotic pathways in cancer cells .
- Antimicrobial Resistance : A recent investigation highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that it may serve as a lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-((2,4-dimethylphenyl)amino)thiazole-4-carboxamide and its analogues?
- Methodological Answer : Synthesis typically involves coupling substituted anilines with thiazole-4-carboxylic acid derivatives. Key steps include:
- Use of coupling agents like EDCI/HOBt for amide bond formation, as demonstrated in thiazole-carboxamide syntheses (e.g., 34.5% yield for structurally similar compounds using these catalysts) .
- Solvent selection (e.g., ethanol or dichloromethane) and temperature control (reflux conditions) to improve reaction efficiency .
- Purification via recrystallization or chromatography, with yields varying based on substituent steric/electronic effects (e.g., 57–89.7% yields reported for related thiazole-carboxamides) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Characterization relies on:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., distinct aromatic proton shifts for 2,4-dimethylphenyl groups) .
- Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., m/z values matching calculated masses for thiazole derivatives) .
- HPLC analysis : For purity assessment (>95% purity thresholds in pharmacological studies) .
Q. What are the standard protocols for evaluating the compound’s stability under experimental conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation assays (e.g., incubation in buffers ranging from pH 2–9) .
- Thermal stability analysis via differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., 147–158°C for related compounds) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the phenyl ring) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require:
- Systematic synthesis of analogues (e.g., replacing methyl groups with halogens or methoxy moieties) .
- Biological screening (e.g., anticancer assays using IC values against cell lines like MCF-7 or HepG2) .
- Computational modeling (e.g., docking studies to predict binding affinities to target proteins like tubulin or kinases) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based cytotoxicity assays) and include positive controls (e.g., doxorubicin) .
- Isomer interference : Use chiral chromatography to separate enantiomers (e.g., (4R)- and (4S)-isomers with differing activities) .
- Solubility effects : Pre-treat compounds with DMSO or cyclodextrin to ensure uniform dissolution in biological media .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Methodological Answer : Mechanistic studies involve:
- Enzyme inhibition assays : Test interactions with cytochrome P450 or proteases using fluorogenic substrates .
- Cellular pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or autophagy (LC3-II levels) .
- Metabolic profiling : LC-MS/MS to identify metabolites in hepatic microsomes .
Q. What advanced techniques enable chiral synthesis and isomer resolution?
- Methodological Answer : Chiral synthesis strategies include:
- Use of enantiopure amino acids (e.g., L-/D-cysteine) to generate thiazolidine precursors .
- Kinetic resolution via lipase-catalyzed ester hydrolysis .
- Chiral stationary phases in HPLC (e.g., amylose-based columns) for enantiomer separation .
Data Analysis & Experimental Design
Q. How should researchers interpret conflicting yield data in synthetic protocols?
- Methodological Answer : Address discrepancies by:
- Replicating reactions under inert atmospheres (e.g., nitrogen) to minimize oxidation side-products .
- Optimizing stoichiometry (e.g., 1.2 equivalents of coupling agents to drive reactions to completion) .
- Reporting reaction scales (e.g., lower yields in milligram-scale vs. gram-scale syntheses due to handling losses) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?
- Methodological Answer : Use:
- Nonlinear regression (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate IC/EC values .
- Two-way ANOVA to assess interactions between compound concentration and treatment duration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
